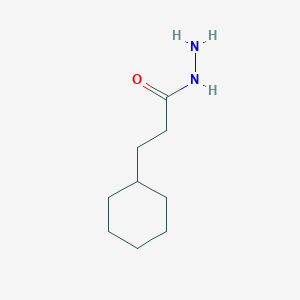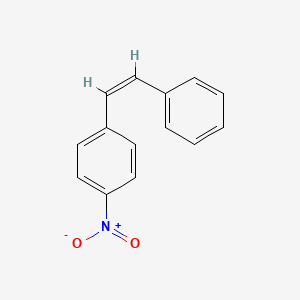
2-(4-nitrophenyl)quinoline-4-carboxylic Acid
説明
“2-(4-nitrophenyl)quinoline-4-carboxylic Acid” is a derivative of 2-phenyl-quinoline-4-carboxylic acid . It is synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .
Synthesis Analysis
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives involves several steps. It starts from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . The synthesis has been achieved by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .Molecular Structure Analysis
The molecular structure of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid is characterized by 1H-NMR, 13C-NMR, and HRMS . The structural build-up of the synthesized compounds was based on the spectro-analytical data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid include Doebner reaction, amidation, reduction, acylation, and amination . The Doebner reaction is a three-component synthesis of quinoline-4-carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid can be characterized by 1H-NMR, 13C-NMR, and HRMS .科学的研究の応用
Alkaline Phosphatase Inhibition
Quinoline-4-carboxylic acid derivatives have been investigated for their potential as potent scaffolds in the development of alkaline phosphatase inhibitors. These inhibitors can be crucial in studying various enzymatic processes and could have therapeutic applications in diseases where alkaline phosphatase is a factor .
Catalytic Reduction of Nitrophenols
The structural features of nitrophenol compounds, which are similar to 2-(4-nitrophenyl)quinoline-4-carboxylic Acid , suggest their use in catalytic reduction processes. Such compounds can serve as efficient catalysts due to their embedded properties .
Antibacterial Agents
Derivatives of quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial properties. This suggests that 2-(4-nitrophenyl)quinoline-4-carboxylic Acid could also be explored for its potential use as an antibacterial agent .
Synthesis of Quinoline Derivatives
Quinoline derivatives are synthesized using various catalysts and protocols, indicating that 2-(4-nitrophenyl)quinoline-4-carboxylic Acid could be a key intermediate or reactant in the synthesis of more complex quinoline structures .
Antitubercular Activity
Some quinoline-4-carboxylic acid derivatives have shown activity against Mycobacterium tuberculosis, suggesting that 2-(4-nitrophenyl)quinoline-4-carboxylic Acid might also be researched for its potential antitubercular properties .
作用機序
Target of Action
The primary targets of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid are Gram-negative and Gram-positive bacteria , including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis . These bacteria are responsible for various infections and diseases, making them important targets for antibacterial agents.
Mode of Action
It is known that the compound exhibitsantibacterial activity . The compound likely interacts with its bacterial targets, leading to changes that inhibit bacterial growth or kill the bacteria outright.
Biochemical Pathways
Given its antibacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in bacteria, disrupting their normal functions and leading to their death or inhibition .
Pharmacokinetics
It is noted that compounds with higher lipophilicity displayed higher activity , suggesting that the lipophilicity of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid may influence its bioavailability and efficacy.
Result of Action
The result of the action of 2-(4-nitrophenyl)quinoline-4-carboxylic Acid is the inhibition of bacterial growth. Some compounds displayed good antibacterial activity against Staphylococcus aureus, and Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .
特性
IUPAC Name |
2-(4-nitrophenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O4/c19-16(20)13-9-15(17-14-4-2-1-3-12(13)14)10-5-7-11(8-6-10)18(21)22/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSLMNLMCJRXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365806 | |
| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
CAS RN |
70097-13-1 | |
| Record name | 2-(4-Nitrophenyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70097-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-nitrophenyl)quinoline-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)


